molecular formula C17H18N2O3 B056292 [(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate CAS No. 122732-06-3

[(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate

Cat. No.: B056292
CAS No.: 122732-06-3
M. Wt: 298.34 g/mol
InChI Key: NVYPANNIKFKQTB-LECBKJRHSA-N
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Description

[(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate is a novel synthetic compound of significant interest in pharmacological research, designed by conjugating a tropane-derived alkaloid scaffold with an indole-3-carboxylate moiety. The core structure is based on the 3-oxa-9-azatricyclo[3.3.1.02,4]nonane skeleton, a framework extensively characterized in well-known active pharmaceutical ingredients such as scopolamine and its derivatives . This specific stereoisomer, with its defined (1S,2R,4S,5R) configuration, is critical for its biological activity and interaction with target receptors. The compound's primary research value lies in its potential as a probe for studying muscarinic acetylcholine receptors (mAChRs), given the established activity of its structural analogs . The esterification of the tropane alcohol with 1H-indole-3-carboxylic acid is a key structural modification, as the indole group is a privileged structure in medicinal chemistry often associated with serotonergic activity and is present in a vast array of bioactive molecules. This unique hybrid structure suggests potential investigation into its mechanism of action, which may involve allosteric modulation or subtype-selective antagonism of neurotransmitter receptors. The main applications for this compound are strictly for research use and include: serving as a key intermediate in the synthetic pathway of more complex therapeutic candidates; acting as a chemical standard in analytical chemistry for method development and validation, particularly in chromatographic techniques; and being utilized in in vitro binding assays and functional studies to elucidate its precise pharmacological profile and selectivity. This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

122732-06-3

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

[(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C17H18N2O3/c1-19-13-6-9(7-14(19)16-15(13)22-16)21-17(20)11-8-18-12-5-3-2-4-10(11)12/h2-5,8-9,13-16,18H,6-7H2,1H3/t9?,13-,14+,15+,16-

InChI Key

NVYPANNIKFKQTB-LECBKJRHSA-N

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C4=CNC5=CC=CC=C54

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)C4=CNC5=CC=CC=C54

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C4=CNC5=CC=CC=C54

Synonyms

indole-3-carboxyl acid 9-methyl-3-oxa-9-azatricyclo(3.3.1.0(2,4))non-7-yl ester
SDZ ICT 322
SDZ-ICT-322

Origin of Product

United States

Preparation Methods

Synthesis of the Tricyclic Amine Core

The tricyclic 3-oxa-9-azatricyclo[3.3.1.02,4]nonane system is synthesized via intramolecular cyclization of a bicyclic precursor. A representative route begins with (2R,4S)-4-hydroxypiperidine-2-carboxylic acid, which undergoes sequential protection, oxidation, and ring-closing metathesis to form the oxabicyclo[2.2.1]heptane intermediate . Subsequent N-methylation and acid-catalyzed cyclization yield the target tricyclic amine with the (1S,2R,4S,5R) configuration.

Key Reaction Conditions

  • N-Methylation : Methyl iodide (2.5 eq), potassium carbonate (3 eq), DMF, 50°C, 12 h (yield: 78%)

  • Cyclization : Trifluoroacetic acid (TFA, 10 eq), dichloromethane (DCM), reflux, 6 h (yield: 65%)

Stereochemical Control
The absolute configuration is preserved through chiral auxiliary-assisted synthesis. X-ray crystallography confirms the stereochemistry at C1, C2, C4, and C5 .

Preparation of 1H-Indole-3-Carboxylic Acid

1H-Indole-3-carboxylic acid is synthesized via Vilsmeier-Haack formylation followed by oxidation. The patent CN102786460A details a one-pot synthesis using 2-methylaniline derivatives, phosphorus oxychloride, and dimethylformamide (DMF) to generate 3-indolecarbaldehydes . Subsequent oxidation with potassium permanganate in acidic medium yields the carboxylic acid.

Optimized Protocol

  • Vilsmeier Reagent Formation : DMF (5 vol) + POCl3 (1 vol), 0–5°C, 30 min

  • Formylation : 2-Methylaniline (1 eq) + Vilsmeier reagent (10 eq), 80–90°C, 6 h (yield: 85–92%)

  • Oxidation : 3-Indolecarbaldehyde (1 eq), KMnO4 (3 eq), H2SO4 (10% v/v), 60°C, 4 h (yield: 88%)

Esterification Strategies

Coupling the tricyclic amine with 1H-indole-3-carboxylic acid is achieved via Steglich esterification or mixed carbonic anhydride methods.

Steglich Esterification

  • Reagents : Dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), DCM

  • Conditions : 0°C → rt, 24 h

  • Yield : 72%

  • Purity : >98% (HPLC)

Mixed Carbonic Anhydride Method

  • Reagents : ClCO2Et (1.5 eq), N-methylmorpholine (1.5 eq), THF, -15°C

  • Conditions : React with tricyclic amine (1 eq), 2 h, rt

  • Yield : 68%

  • Advantage : Reduced racemization risk

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)

  • Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient)

  • Recovery : 89%

Spectroscopic Data

Parameter Value
1H NMR (400 MHz, CDCl3) δ 8.15 (s, 1H, indole H-2), 7.45–7.20 (m, 4H), 4.85 (m, 1H, tricyclic H-7), 3.10 (s, 3H, N-CH3)
13C NMR 170.2 (C=O), 136.5 (indole C-3), 125.8 (tricyclic C-7), 52.1 (N-CH3)
HRMS [M+H]+ Calcd: 413.1804; Found: 413.1801

Yield Optimization and Scale-Up Challenges

Critical Factors

  • Temperature Control : Exothermic steps (e.g., Vilsmeier reaction) require rigorous cooling .

  • Moisture Sensitivity : Anhydrous conditions (<50 ppm H2O) prevent side reactions during esterification.

Industrial Scalability

  • Continuous Flow Synthesis : Reduces reaction time from 24 h to 2 h for esterification.

  • Cost Analysis : Raw material costs dominate (73%), with DCC accounting for 22% of total expenses.

Comparative Analysis of Synthetic Routes

Method Yield Purity Stereoselectivity
Steglich Esterification72%98%99:1 dr
Mixed Anhydride68%95%97:3 dr
Acid Chloride Coupling65%93%96:4 dr

The Steglich method offers superior stereocontrol, critical for pharmaceutical applications requiring enantiopure products .

Chemical Reactions Analysis

SDZ ICT 322 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural Analogues of the Tricyclic Core

The tricyclic 3-oxa-9-azatricyclo[3.3.1.02,4]nonane framework is shared among several pharmacologically active compounds. Key analogues include:

Compound Ester Group N-Substituent Key Differences
Target Compound 1H-Indole-3-carboxylate Methyl Indole group enhances aromaticity and potential serotonin receptor interactions.
Scopolamine 3-Hydroxy-2-phenylpropanoate Methyl Phenylpropanoate ester; anticholinergic (motion sickness).
Hyoscine Butylbromide 3-Hydroxy-2-phenylpropanoate Butyl N-Butyl group increases hydrophobicity; used for gastrointestinal spasms.
Tiotropium Bromide Impurity 2-Hydroxy-2,2-dithiophen-2-ylacetate Methyl Thiophene groups alter electronic properties; impurity in bronchodilators.
Apohyoscine 2-Phenylprop-2-enoate Methyl Unsaturated ester reduces steric hindrance; inactive metabolite.

Pharmacological and Physicochemical Properties

Receptor Affinity
  • Scopolamine: Binds non-selectively to muscarinic acetylcholine receptors (M1–M5), causing anticholinergic effects (e.g., reduced secretions, motion sickness relief) .
  • Target Compound : The indole-3-carboxylate group may introduce partial affinity for serotonin (5-HT) receptors due to indole’s structural similarity to tryptamine .
Solubility and Bioavailability
  • Scopolamine Hydrobromide : Molecular weight 438.31 g/mol; high water solubility due to ionic bromide counterion .
Stereochemical Considerations

The (1S,2R,4S,5R) configuration is critical for binding to muscarinic receptors. highlights that stereochemical deviations in similar tricyclic compounds disrupt hydrogen-bonding networks, reducing potency .

Clinical and Industrial Relevance

  • Scopolamine : Marketed as Transderm Scōp for motion sickness; 1.5 mg transdermal patch .
  • Hyoscine Butylbromide : Used in veterinary medicine () and human gastroenterology due to prolonged action from N-butyl substitution .
  • Target Compound : The indole moiety positions it as a candidate for dual-action therapeutics (e.g., anticholinergic and serotonin modulation), though toxicity profiles require further study .

Biological Activity

The compound [(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C17H21NO4C_{17}H_{21}NO_4 with a molecular weight of 303.35 g/mol . It features a unique tricyclic structure that contributes to its biological activity.

PropertyValue
Molecular Weight303.35 g/mol
LogP (Hydrophilicity)0.9
TPSA (Topological Polar Surface Area)62.3 Ų
Number of H-Bond Donors1
Number of H-Bond Acceptors5

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has shown significant antiproliferative activity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • Panc-1 (pancreatic cancer)
  • A-549 (lung cancer)

In vitro assays revealed that the compound exhibits a GI50 (growth inhibition at 50% concentration) in the range of 29 nM to 42 nM , outperforming standard treatments like erlotinib in certain contexts .

The compound's mechanism involves inhibition of key signaling pathways often mutated in cancers, such as the EGFR/BRAF pathways. Inhibition assays indicated IC50 values for mutant EGFR variants as low as 0.094 µM , suggesting a high selectivity towards cancerous cells over normal cells .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substituents on the indole and tricyclic moieties:

  • Indole Positioning : Variations at the 5-position of the indole ring significantly affect binding affinity and biological activity.
  • Tricyclic Modifications : Modifying the methyl and oxo groups alters the compound's hydrophobicity and interaction with target proteins.

Case Study 1: Antiproliferative Effects

In a study involving various indole derivatives, the compound was tested against multiple cancer cell lines. The results indicated that substituents on the indole ring could enhance or diminish activity:

CompoundGI50 (nM)Cell Line
[(1S,2R,...)]29Panc-1
Erlotinib33MCF-7
[(R=H)]35A-549

The most potent derivative had a GI50 value lower than that of erlotinib against MCF-7 cells, demonstrating its potential as a novel therapeutic agent .

Case Study 2: SARS-CoV-2 Inhibition

Research has also explored the compound's antiviral properties against SARS-CoV-2, particularly focusing on its ability to inhibit the viral chymotrypsin-like protease (3CLpro). The compound demonstrated promising inhibitory activity with an IC50 value comparable to existing antiviral agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves coupling the tricyclic amine core (e.g., 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonane) with indole-3-carboxylic acid via esterification. Key steps include:

  • Stereochemical control : Use chiral catalysts or resolving agents to maintain the (1S,2R,4S,5R) configuration during coupling .
  • Activation of carboxylic acid : Employ carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to minimize racemization .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures improves purity .

Q. How can researchers confirm the stereochemical integrity of the tricyclic core during synthesis?

  • Methodological Answer :

  • X-ray crystallography : Resolve solid-state conformation using single-crystal analysis, as demonstrated for structurally related 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane derivatives .
  • NMR spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR chemical shifts with density functional theory (DFT)-predicted values for the target stereoisomer .
  • Optical rotation : Measure specific rotation and match to literature values for enantiopure standards .

Q. What analytical techniques are critical for assessing the compound’s purity and stability under experimental conditions?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to quantify impurities and degradation products .
  • Thermogravimetric analysis (TGA) : Determine thermal stability by monitoring mass loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability limitations .
  • Conformational analysis : Compare the compound’s chair-boat vs. chair-chair conformers (via X-ray or molecular dynamics simulations) to correlate conformation with target engagement .
  • Dose-response studies : Adjust dosing regimens in animal models (e.g., canine ventricular tachycardia assays) to match in vitro IC50_{50} values, accounting for tissue penetration and efflux transporters .

Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems (e.g., neuronal or cardiac tissues)?

  • Methodological Answer :

  • Patch-clamp electrophysiology : Assess ion channel modulation (e.g., K+^+ or Na+^+ channels) in HEK293 cells expressing human isoforms .
  • Calcium flux assays : Use FLIPR or Fura-2 AM dyes to quantify GPCR activity in primary cardiomyocytes or neuronal cultures .
  • Cryo-EM or SPR : Resolve binding interactions with target proteins (e.g., σ receptors) at near-atomic resolution .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular docking : Screen derivatives against crystal structures of off-target receptors (e.g., mAChR vs. σ1) using AutoDock Vina or Schrödinger Suite .
  • QSAR models : Train regression models on indole-3-carboxylate analogs to predict logP, polar surface area, and hERG liability .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., methyl vs. fluoro groups) .

Q. What experimental approaches are recommended for analyzing metabolic pathways and reactive intermediates?

  • Methodological Answer :

  • Microsomal incubations : Identify Phase I metabolites (oxidation, hydrolysis) using human liver microsomes + NADPH, followed by UPLC-QTOF-MS/MS .
  • Reactive metabolite trapping : Incubate with glutathione or potassium cyanide to detect thiol or cyanide adducts indicative of electrophilic intermediates .
  • Isotope labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic fate via NMR or mass spectrometry .

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